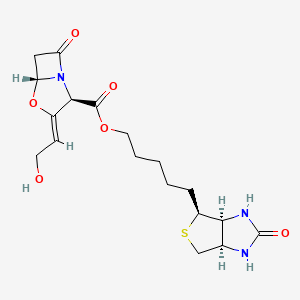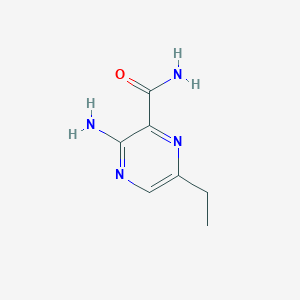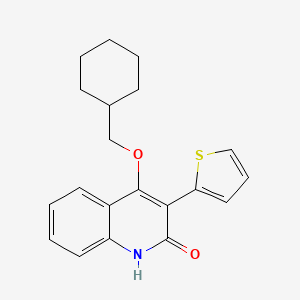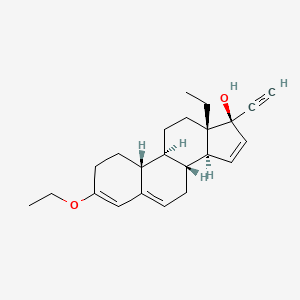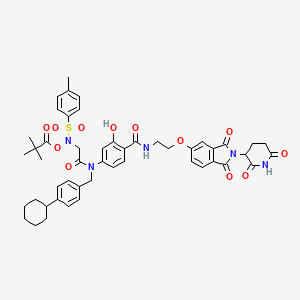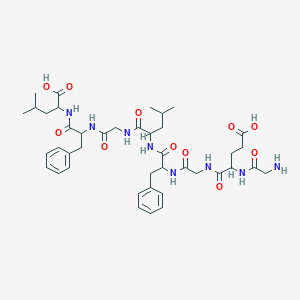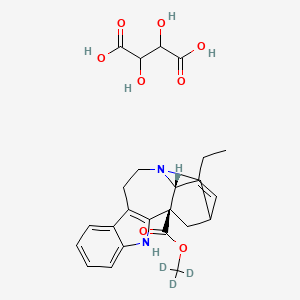
Catharanthine-d3 Tartrate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catharanthine-d3 Tartrate Salt is a stable isotope-labeled compound with the molecular formula C21H21D3N2O2 (C4H6O6). It is a derivative of catharanthine, an indole alkaloid found in the plant Catharanthus roseus. This compound is primarily used in scientific research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Catharanthine-d3 Tartrate Salt can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the catharanthine molecule. The synthetic route typically involves the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms into the catharanthine molecule is achieved through a deuterium exchange reaction. This reaction is carried out under specific conditions to ensure the selective incorporation of deuterium atoms.
Formation of Tartrate Salt: The deuterated catharanthine is then reacted with tartaric acid to form the tartrate salt. This step involves the use of appropriate solvents and reaction conditions to obtain the desired product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: Sourcing and preparation of high-purity catharanthine and deuterium sources.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Catharanthine-d3 Tartrate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Catharanthine-d3 Tartrate Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacological research to explore its potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of Catharanthine-d3 Tartrate Salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Microtubule Inhibition: Disrupting the formation of microtubules, which are essential for cell division.
Enzyme Inhibition: Inhibiting enzymes involved in key metabolic pathways, leading to altered cellular functions.
Signal Transduction Modulation: Affecting signal transduction pathways, which regulate various cellular processes.
類似化合物との比較
Catharanthine-d3 Tartrate Salt can be compared with other similar compounds, such as:
Vinblastine: Another indole alkaloid with similar microtubule-inhibiting properties.
Vincristine: A compound with comparable therapeutic applications in cancer treatment.
Vindoline: A related alkaloid with distinct biological activities.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of molecular interactions.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and stable isotope labeling make it an invaluable tool for researchers in chemistry, biology, medicine, and industry. The compound’s ability to undergo diverse chemical reactions and its distinct mechanism of action further enhance its utility in scientific research.
特性
分子式 |
C25H30N2O8 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13?,19-,21+;/m1./s1/i2D3; |
InChIキー |
JYBKPXVXYJDIFX-CCJXSWAMSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)

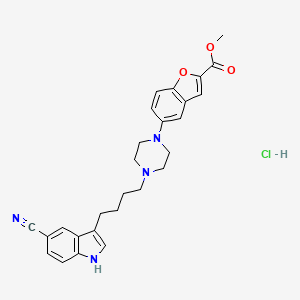

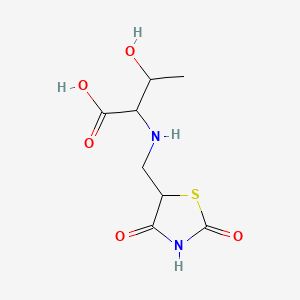
![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)

